molecular formula C9H10N2OS B1376790 4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one CAS No. 1374509-73-5

4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one

Cat. No.: B1376790
CAS No.: 1374509-73-5
M. Wt: 194.26 g/mol
InChI Key: JPHLMDUCYQZHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one is a high-purity synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This chemical belongs to the thiazolo[5,4-b]pyridine class of fused bicyclic heterocycles, which are recognized as privileged scaffolds in the development of kinase inhibitors. Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of various therapeutically relevant kinase targets. Notably, derivatives of this scaffold have been developed as c-KIT inhibitors for overcoming drug resistance in cancers like gastrointestinal stromal tumor (GIST) . Furthermore, similar structures have been investigated as MALT-1 inhibitors, highlighting their relevance in oncology research and the study of lymphomas . The core structure is also of significant interest in antifungal research, as nitrogen-containing heterocycles often serve as the basis for developing new agents to counteract fungal resistance . Researchers value this compound for its potential to be functionalized at various positions, allowing for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. The presence of multiple methyl groups on the pyridine ring may influence the compound's physicochemical properties and binding interactions. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,5,6-trimethyl-[1,2]thiazolo[5,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-4-5(2)7-8(12)11-13-9(7)10-6(4)3/h1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHLMDUCYQZHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SNC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226276
Record name 4,5,6-Trimethylisothiazolo[5,4-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374509-73-5
Record name 4,5,6-Trimethylisothiazolo[5,4-b]pyridin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374509-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6-Trimethylisothiazolo[5,4-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of α-Halogenated Carbonyl Precursors with Thioamide or Thiol Precursors

A common approach to synthesize thiazolo fused pyridines involves the reaction of α-halogenated carbonyl compounds with thioamide or thiol-containing pyridine derivatives. The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the thiazole ring fused to the pyridine core.

  • For example, in related thiazolo[3,2-a]indole systems, 3-alkylated indoline-2-thiones react with α-halogenated carbonyl compounds under mild heating (around 60 °C) in aqueous media to afford the fused thiazolo heterocycles in good to excellent yields (up to quantitative yield in 5.5 hours).
  • The reaction typically occurs under air atmosphere and the products can often be isolated by simple extraction without extensive purification, highlighting the efficiency and environmental benignity of the method.

Table 1: Typical Reaction Conditions for Thiazolo Fused Pyridine Analogs

Reactants Solvent Temperature Time (hours) Yield (%) Notes
α-Halogenated carbonyl + thioamide Water 60 °C 5–14 85–100 Air atmosphere, simple workup
α-Halogenated carbonyl + thiol Ethanol/water 50–80 °C 6–12 70–95 Mild heating, aqueous medium

Specific Preparation Methods for 4,5,6-Trimethyl-2H,3H-thiazolo[5,4-b]pyridin-3-one

Starting Material Selection

  • The synthesis begins with a suitably substituted pyridine derivative bearing methyl groups at positions 4, 5, and 6.
  • Introduction of a thioamide or thiol group at the 2-position of the pyridine ring is essential to facilitate cyclization.
  • The α-halogenated carbonyl precursor (e.g., ethyl 2-chloroacetoacetate or similar) acts as the electrophilic partner for nucleophilic attack.

Reaction Procedure

  • The pyridine thioamide and α-halogenated carbonyl compound are mixed in a polar solvent such as water or ethanol.
  • The mixture is heated to approximately 60 °C to promote cyclization.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the reaction mixture is cooled, saturated with sodium chloride, and extracted with ethyl acetate.
  • The organic layer is dried and solvent removed under reduced pressure to isolate the product.
  • Further purification may be done by column chromatography if necessary.

Hydrolysis and Functional Group Transformations (Optional)

  • Ester groups introduced during cyclization can be hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol) to yield carboxylic acid derivatives.
  • Subsequent functionalization such as cycloaddition reactions or deprotection steps can be applied to diversify the compound scaffold.

Research Findings and Optimization

Comparative Analysis with Related Thiazolo Systems

  • Analogous thiazolo[3,2-a]indoles are synthesized under similar conditions with comparable yields and reaction times, supporting the robustness of this approach for fused thiazolo-pyridine systems.
  • The methodology is versatile and can accommodate various substituents, allowing for structural modifications.

Summary Table of Preparation Methods for 4,5,6-Trimethyl-2H,3H-thiazolo[5,4-b]pyridin-3-one

Step Reagents/Conditions Outcome/Notes
Formation of thioamide or thiol pyridine intermediate Starting pyridine derivative with methyl groups, thiolation reagents Precursor for cyclization
Cyclization α-Halogenated carbonyl compound, water or ethanol, 60 °C, 5–14 h Formation of fused thiazolo[5,4-b]pyridin-3-one ring
Workup Saturate with NaCl, extract with ethyl acetate Simple isolation, minimizes purification steps
Optional hydrolysis NaOH in ethanol, room temperature, 12 h Conversion of esters to acids if present
Further functionalization Cycloaddition, deprotection, etc. Diversification of scaffold for applications

Chemical Reactions Analysis

Types of Reactions

4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound features a thiazole ring fused to a pyridine ring with three methyl groups at positions 4, 5, and 6 of the thiazole ring. This structural uniqueness enhances its reactivity and biological activity.

Chemistry

4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile scaffold in organic synthesis.

Chemical Reactions

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can be performed with sodium borohydride.
  • Substitution : Participates in nucleophilic substitution reactions.

Biology

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to cancer progression.

  • Enzyme Inhibition : Exhibits strong inhibitory activity against PI3Kα.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects against various pathogens.

Medicine

Research indicates that this compound may possess anticancer properties. Studies have demonstrated its ability to inhibit the growth of specific cancer cell lines.

Case Studies

  • Cancer Research : In vitro studies have shown that this compound can significantly reduce the proliferation of cancer cells by inducing apoptosis.
  • Potential Therapeutics : Its role as a lead compound in drug development is being explored due to its favorable pharmacological profile.

Industry

The compound is utilized in developing new materials with specific electronic properties. Its unique chemical structure allows for modifications that can tailor material properties for applications in electronics and materials science.

Similar Compounds

Compound NameStructure TypeNotable Properties
Thiazolo[4,5-d]pyrimidinesThiazole-pyridine fused structureVarying biological activities
Thiazolo[5,4-d]thiazolesThiazole-thiazole fused structureDifferent chemical reactivity

Uniqueness

The specific substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Mechanism of Action

The mechanism of action of 4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its activity. This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. Consequently, the compound can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The thiazolo[5,4-b]pyridine core is structurally versatile, with modifications leading to diverse pharmacological and physicochemical profiles. Below is a detailed comparison with key analogs:

Structural Analogues

Compound Name Substituents/Modifications Key Structural Differences References
4,5,6-Trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one 4-,5-,6-methyl; 3-ketone Reference compound
2-[(4-Fluorophenyl)methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one 4-Fluorophenylmethyl at position 2 Aryl substitution enhances steric bulk
4,6-Dimethyl-2-(thiophene-2-carbonyl)-[1,2]thiazolo[5,4-b]pyridin-3-one Thiophene carbonyl at position 2; 4,6-dimethyl Electron-withdrawing group increases polarity
Isoxazolo[5,4-b]pyridin-3-one Oxygen replaces sulfur in the heterocycle Reduced lipophilicity; altered H-bond capacity
6-Chloro-3-methyl-[1,2]thiazolo[5,4-b]pyridine Chlorine at position 6; methyl at position 3 Halogenation enhances electrophilicity

Physicochemical Properties

  • Lipophilicity : Methyl groups in 4,5,6-trimethyl derivatives increase lipophilicity (logP ~2.5 estimated) compared to polar sulfonamide analogs (logP ~1.8) .
  • Collision Cross-Section (CCS) : Isothiazolo[5,4-b]pyridin-3-ol (CCS = 125.6 Ų for [M+H]+) provides a benchmark; methyl substitution likely reduces CCS due to lower polarity .
  • Solubility : Isoxazolo analogs (e.g., isoxazolo[5,4-b]pyridin-3-one) exhibit higher aqueous solubility than sulfur-containing counterparts due to oxygen’s polarity .

Key Research Findings

Substituent Effects : Methyl groups enhance metabolic stability but may reduce binding affinity in enzyme assays. Sulfonamide and aryl groups optimize charge interactions with target proteins .

Ring Modifications : Replacing sulfur with oxygen (isoxazolo) decreases lipophilicity and alters electronic properties, impacting bioavailability .

Halogenation : Chlorine at position 6 (as in 6-chloro-3-methyl derivatives) improves electrophilicity, facilitating nucleophilic substitutions .

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight logP (Predicted) CCS ([M+H]+) Solubility (mg/mL)
4,5,6-Trimethyl derivative 207.27 ~2.5 ~120 Ų <0.1
Isoxazolo[5,4-b]pyridin-3-one 136.11 ~1.2 N/A >1.0
6-Chloro-3-methyl derivative 184.64 ~2.8 ~130 Ų 0.05

Biological Activity

4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one (CAS No. 1374509-73-5) is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazole ring fused with a pyridine ring and is characterized by the presence of three methyl groups at positions 4, 5, and 6 of the thiazole ring. Its unique structure contributes to its diverse biological properties.

The proposed mechanism of action for this compound involves interactions with specific biological targets. Notably, it has been suggested that this compound may exhibit strong inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme involved in various cellular processes including metabolism and cell growth. The interaction is likely mediated through charged interactions with the enzyme's active site.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Several studies have demonstrated that derivatives of thiazole compounds possess antibacterial effects against various strains of bacteria. For instance, compounds derived from thiazolo[2,3-c][1,2,4]triazole exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 128 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The compound has also shown antifungal properties. In one study, certain derivatives demonstrated MIC values as low as 32 μg/mL against Candida albicans, indicating potential utility in treating fungal infections.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific pathways involved are still under investigation but may include modulation of PI3K signaling pathways.

Case Studies

Several case studies have highlighted the biological activities of thiazole derivatives:

  • Study on Antimicrobial Efficacy : A series of synthesized thiazole derivatives were tested for their antimicrobial activity against various bacterial strains. Among them, compounds with structural similarities to this compound showed promising results with significant antibacterial activity against Streptococcus mutans (MIC: 8 μg/mL) .
  • Anticancer Screening : Another study investigated the anticancer effects of thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives could effectively inhibit cell growth and induce apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole-based compounds:

Compound TypeBiological ActivityMIC Values (μg/mL)Notes
Thiazolo[2,3-c][1,2,4]triazolesAntibacterial8 - 128Effective against multiple bacterial strains
Thiazolo[4,5-d]pyrimidinesAnticancerVariableInhibitory effects on cancer cell lines
Thiazolo[5,4-d]thiazolesAntifungal32 - 128Effective against fungal pathogens

Q & A

Q. What are the established synthetic routes for 4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one?

The compound is synthesized via [3 + 3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone or substituted acetylacetone derivatives in methanol under basic conditions (e.g., sodium methylate). This method yields the core thiazolo[4,5-b]pyridine scaffold, with methyl groups introduced at positions 5 and 7. For 6-position modifications, β-phenylazoacetylacetone can be used to incorporate azo functionalities . Alternative routes may involve thiazolo-pyridine ring closure using thiourea derivatives or cyclization of thioamide intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions (e.g., methyl groups at 4,5,6-positions) .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : To resolve ambiguities in ring conformation and substituent orientation, particularly for derivatives with bulky groups .

Q. How is the initial biological activity of this compound typically screened?

Cytotoxicity assays (e.g., MTT or SRB tests) against cancer cell lines are standard. For example, 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives showed variable IC50_{50} values in vitro, with modifications at the 3- and 6-positions significantly altering potency . Parallel studies on solubility (via HPLC) and metabolic stability (e.g., liver microsome assays) are recommended to prioritize lead candidates .

Advanced Research Questions

Q. What strategies enhance the anticancer activity of thiazolo[5,4-b]pyridin-3-one derivatives?

Structural modifications at the 3- and 6-positions are pivotal:

  • 3-position : Introducing electron-withdrawing groups (e.g., thiol or azo) improves DNA intercalation potential .
  • 6-position : Arylazo substituents (e.g., β-phenylazoacetylacetone-derived groups) enhance topoisomerase inhibition. Derivatives with 6-phenylazo groups demonstrated 2–5-fold lower IC50_{50} values compared to unsubstituted analogs .
  • Methyl group tuning : Adjusting steric bulk at the 4,5,6-positions can optimize binding to hydrophobic kinase domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one
Reactant of Route 2
4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.